O-(3-Bromobenzyl)hydroxylamine vs. Unsubstituted Lead Compound in IDO1 Inhibition
The addition of a bromine atom at the meta position of the O-benzylhydroxylamine scaffold results in a substantial increase in IDO1 inhibitory activity compared to the unsubstituted lead compound. The IC50 of the lead compound is 0.81 μM, whereas the 3-bromo derivative exhibits an IC50 of 0.32 μM [1].
| Evidence Dimension | In vitro inhibition of recombinant human IDO1 |
|---|---|
| Target Compound Data | IC50 = 0.32 μM |
| Comparator Or Baseline | Lead compound (O-benzylhydroxylamine): IC50 = 0.81 μM |
| Quantified Difference | 2.5-fold more potent |
| Conditions | Enzymatic assay using recombinant human IDO1 and L-tryptophan as substrate, measuring kynurenine production after 60 min |
Why This Matters
This quantitative data demonstrates that O-(3-Bromobenzyl)hydroxylamine is not merely a structural analog but a significantly more potent inhibitor, offering a clear scientific advantage for IDO1-targeted research.
- [1] Malachowski, W. P., et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2015;108:564–576. Table 3. View Source
